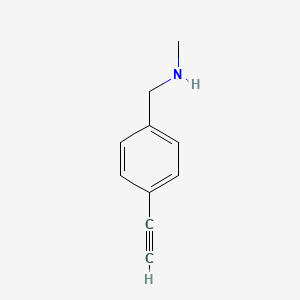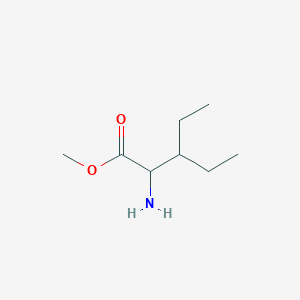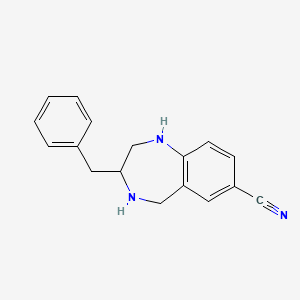![molecular formula C6H15Cl2NO2S B11741300 [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a dimethylsulfanium group. The presence of chloride and hydrochloride ions further adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride typically involves multiple steps, including the introduction of the amino and carboxylic acid groups, followed by the formation of the dimethylsulfanium group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
Applications De Recherche Scientifique
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, while the dimethylsulfanium group can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonium salts and amino acid derivatives, such as:
- [(2S)-2-amino-2-carboxyethyl]-dimethylsulfanium;chloride
- [(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride
Uniqueness
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is unique due to its specific stereochemistry and the presence of both chloride and hydrochloride ions. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H15Cl2NO2S |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1 |
Clé InChI |
PAKYBZRQYVEFAH-XRIGFGBMSA-N |
SMILES isomérique |
C[S+](C)CC[C@@H](C(=O)O)N.Cl.[Cl-] |
SMILES canonique |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)amino]benzoate](/img/structure/B11741219.png)
![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)


![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
amine](/img/structure/B11741285.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)

